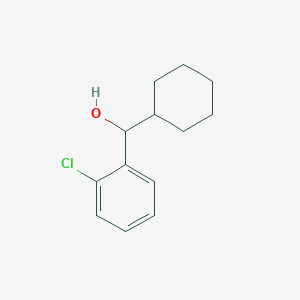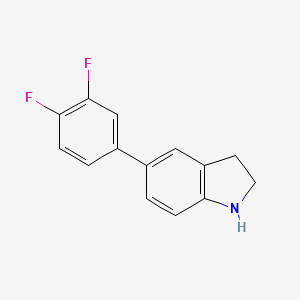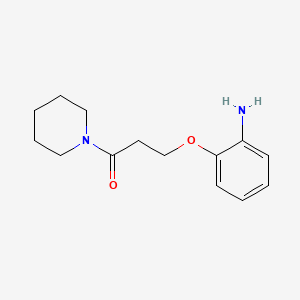![molecular formula C13H15F3O B7847274 Cyclopentyl [4-(trifluoromethyl)phenyl]methanol](/img/structure/B7847274.png)
Cyclopentyl [4-(trifluoromethyl)phenyl]methanol
Übersicht
Beschreibung
Cyclopentyl [4-(trifluoromethyl)phenyl]methanol is an organic compound characterized by a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl [4-(trifluoromethyl)phenyl]methanol typically involves the following steps:
Bromination: The starting material, cyclopentylbenzene, undergoes bromination to introduce a bromo group at the para position relative to the cyclopentyl group.
Trifluoromethylation: The brominated compound is then treated with trifluoromethylating agents such as trifluoromethyl iodide to introduce the trifluoromethyl group.
Hydroxylation: Finally, the trifluoromethylated compound is subjected to hydroxylation to introduce the hydroxymethyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentyl [4-(trifluoromethyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or ketone.
Reduction: Reduction reactions can reduce the trifluoromethyl group to a trifluoromethylamine.
Substitution: Substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogenating agents such as bromine (Br₂) and iodine (I₂).
Major Products Formed:
Oxidation: this compound can be oxidized to cyclopentyl [4-(trifluoromethyl)phenyl]carboxylic acid or cyclopentyl [4-(trifluoromethyl)phenyl]ketone.
Reduction: Reduction can yield cyclopentyl [4-(trifluoromethyl)phenyl]amine.
Substitution: Substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl [4-(trifluoromethyl)phenyl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Cyclopentyl [4-(trifluoromethyl)phenyl]methanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors, while the hydroxymethyl group facilitates its incorporation into biological systems.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl [4-(trifluoromethyl)phenyl]methanol is compared with similar compounds such as:
Cyclopentylbenzene: Lacks the trifluoromethyl and hydroxymethyl groups.
Trifluoromethylbenzene: Lacks the cyclopentyl and hydroxymethyl groups.
Cyclopentylmethanol: Lacks the trifluoromethyl group.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9,12,17H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQPYFRMWPRYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847221.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B7847227.png)
![1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B7847232.png)


![Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)





